molecular formula C13H14FN5O5 B13915204 2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

Cat. No.: B13915204
M. Wt: 339.28 g/mol
InChI Key: TVTJUIAKQFIXCE-WCGPTHBMSA-N
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Description

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a modified sugar moiety. The presence of fluorine and hydroxyl groups, along with the prop-2-ynyl substituent, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine base: This is typically achieved through the cyclization of appropriate intermediates under controlled conditions.

    Attachment of the sugar moiety: The sugar moiety is introduced via glycosylation reactions, often using protected sugar derivatives.

    Introduction of the fluorine and hydroxyl groups: These functional groups are incorporated through selective fluorination and hydroxylation reactions.

    Addition of the prop-2-ynyl group: This step involves the use of alkynylation reactions to introduce the prop-2-ynyl substituent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can lead to alcohols or amines.

Scientific Research Applications

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, modulating their activity. The fluorine and hydroxyl groups enhance its binding affinity and specificity. The prop-2-ynyl group may facilitate covalent bonding with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyguanosine: Similar structure but with a methoxy group instead of the prop-2-ynyl group.

    2-thioadenosine: Contains a sulfur atom in place of the oxygen in the purine ring.

    Neomycin sulfate: A complex aminoglycoside antibiotic with multiple sugar moieties.

Uniqueness

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is unique due to its combination of fluorine, hydroxyl, and prop-2-ynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FN5O5

Molecular Weight

339.28 g/mol

IUPAC Name

2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione

InChI

InChI=1S/C13H14FN5O5/c1-2-3-18-7-9(16-12(15)17-10(7)22)19(13(18)23)11-8(21)6(14)5(4-20)24-11/h1,5-6,8,11,20-21H,3-4H2,(H3,15,16,17,22)/t5-,6+,8-,11-/m1/s1

InChI Key

TVTJUIAKQFIXCE-WCGPTHBMSA-N

Isomeric SMILES

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O

Canonical SMILES

C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)F)O

Origin of Product

United States

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